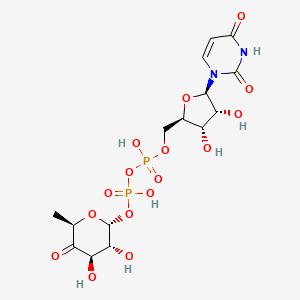

UDP-4-dehydro-6-deoxy-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O16P2 |

|---|---|

Molecular Weight |

548.29 g/mol |

IUPAC Name |

[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

DDWGQQADOIMFOI-JPHISPRKSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |

Canonical SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |

Synonyms |

UDP-4-keto-6-deoxyglucose |

Origin of Product |

United States |

Enzymology of Udp Glucose 4,6 Dehydratase Ec 4.2.1.76

Substrate and Product Specificity in UDP-4-dehydro-6-deoxy-D-glucose Formation

UDP-glucose 4,6-dehydratase exhibits a notable degree of specificity for its substrates. The primary substrate is UDP-α-D-glucose, which it converts to the product UDP-4-dehydro-6-deoxy-α-D-glucose. qmul.ac.ukgenome.jp While the enzyme is specific for the glucose moiety, its specificity for the nucleotide portion of the substrate can vary among different organisms. For instance, prokaryotic homologs often show a preference for thymidine (B127349) diphosphate (B83284) (dTDP)-glucose. nih.gov However, fungal UDP-glucose 4,6-dehydratase has demonstrated a strong preference for UDP-D-glucose over dTDP-D-glucose, a specificity thought to be mediated by the differential recognition of the ribose versus the deoxyribose of the nucleotide. researchgate.net

Some variants of the broader 4,6-dehydratase family can act on other nucleotide sugars. For example, dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) utilizes dTDP-glucose as its substrate. wikipedia.org There are also 4,6-dehydratases that act on CDP-glucose and UDP-N-acetylglucosamine. nih.govnih.gov Studies on dTDP-D-glucose-4,6-dehydratase have shown that it can also process non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, converting them into their respective 6-deoxy-4-keto forms. nih.gov

| Enzyme | EC Number | Primary Substrate | Primary Product | Organism/Group Example |

|---|---|---|---|---|

| UDP-glucose 4,6-dehydratase | 4.2.1.76 | UDP-α-D-glucose | UDP-4-dehydro-6-deoxy-α-D-glucose | Fungi, Plants (e.g., Silene dioica, Oryza sativa) qmul.ac.ukuniprot.org |

| dTDP-glucose 4,6-dehydratase | 4.2.1.46 | dTDP-D-glucose | dTDP-4-dehydro-6-deoxy-D-glucose | Bacteria (e.g., Salmonella enterica, Escherichia coli) wikipedia.orgnih.gov |

| CDP-glucose 4,6-dehydratase | - | CDP-D-glucose | CDP-4-keto-6-deoxyglucose | Bacteria (e.g., Salmonella typhi) nih.gov |

Catalytic Mechanism and Reaction Pathway Elucidation

NAD(P)+ Dependent Oxidation at the C4 Position

The catalytic cycle begins with the oxidation of the hydroxyl group at the C4 position of the glucose moiety of UDP-glucose. researchgate.net This step is dependent on the coenzyme NAD+, which is tightly bound to the enzyme. wikipedia.org The enzyme facilitates the transfer of a hydride ion from the C4 of the glucose to NAD+, resulting in the formation of NADH and a 4-keto-glucose intermediate (UDP-4-keto-D-glucose). researchgate.net This oxidation is crucial as it activates the substrate for the subsequent dehydration step. wikipedia.org The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by the use of a nucleotide cofactor like NAD+ for catalysis. nih.gov

Dehydration at the C5-C6 Positions and Resultant Double Bond Formation

Following the oxidation at C4, a dehydration reaction occurs, involving the elimination of a water molecule from the C5 and C6 positions of the sugar ring. researchgate.net This elimination reaction is facilitated by acidic and basic residues within the active site. The process leads to the formation of a double bond between C5 and C6, generating a UDP-4-keto-6-deoxyglucose-5,6-ene intermediate. umn.edu The reaction can proceed through either a concerted or a stepwise mechanism. In the wild-type enzyme from E. coli, the dehydration is a concerted process. umn.edu Finally, the NADH generated in the initial oxidation step reduces the C6 position, which, coupled with the rearrangement of the double bond, results in the final product, UDP-4-dehydro-6-deoxy-D-glucose. researchgate.net

Stereochemical Considerations in the Reaction Pathway

The stereochemistry of the reaction is tightly controlled by the enzyme's active site architecture. The initial hydride transfer from C4 of the glucose to NAD+ is stereospecific. Following the formation of the 4-keto intermediate, the subsequent dehydration and reduction steps also proceed with defined stereochemistry. Interestingly, some related enzymes, such as certain UDP-GlcNAc 4,6-dehydratases, possess a C5-inverting activity, where a proton is transferred back to the opposite side of C5, resulting in an additional C5-epimerization. nih.gov This highlights the precise control of stereochemistry that these enzymes can exert.

Identification and Role of Catalytic General Base Residues

Specific amino acid residues within the active site play critical roles as general acids and bases to facilitate the dehydration step. In the related dTDP-glucose 4,6-dehydratase from E. coli, Asp135 and Glu136 have been identified as the acid and base catalysts, respectively. nih.gov Asp135 acts as the acid catalyst by protonating the hydroxyl group at C6, making it a better leaving group (water). nih.gov Glu136 functions as the general base, abstracting a proton from C5, which facilitates the elimination and formation of the C5-C6 double bond. nih.gov The enzyme family is also characterized by a highly conserved YXXXK motif, where the tyrosine and lysine (B10760008) residues are crucial for catalytic activity. nih.gov In CDP-D-glucose 4,6-dehydratase, it is speculated that a Tyr159 residue acts as the catalytic base to abstract the proton from the 4'-hydroxyl group. nih.gov

| Enzyme | Residue | Role | Organism |

|---|---|---|---|

| dTDP-glucose 4,6-dehydratase | Asp135 | Acid catalyst (protonates C6-OH) | Escherichia coli nih.gov |

| dTDP-glucose 4,6-dehydratase | Glu136 | Base catalyst (abstracts proton from C5) | Escherichia coli nih.gov |

| CDP-D-glucose 4,6-dehydratase | Tyr159 | Proposed catalytic base (abstracts proton from C4'-OH) | Salmonella typhi nih.gov |

| 4,6-Dehydratases (general) | YXXXK motif | Crucial for catalytic activity | Conserved across the family nih.gov |

Structural Basis of Enzyme Function

The three-dimensional structure of UDP-glucose 4,6-dehydratase and its homologs has been elucidated through X-ray crystallography, providing significant insights into its function. These enzymes typically function as homodimers or homotetramers. nih.govnih.gov Each monomer is generally composed of two distinct domains. nih.govproteopedia.org The larger N-terminal domain adopts a Rossmann fold, which is a characteristic structural motif for binding the NAD+ cofactor. nih.govproteopedia.org The smaller C-terminal domain is primarily responsible for binding the nucleotide sugar substrate, such as UDP-glucose. nih.gov The active site is located in a cleft formed at the interface of these two domains. nih.govnih.gov Upon substrate binding, the enzyme can undergo a conformational change, which brings the substrate and cofactor into the correct orientation for catalysis. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Typically homodimers or homotetramers. | nih.govnih.gov |

| Monomer Structure | Two-domain architecture (N-terminal and C-terminal). | nih.govproteopedia.org |

| N-terminal Domain | Contains a Rossmann fold for NAD+ binding. | nih.govproteopedia.org |

| C-terminal Domain | Binds the nucleotide sugar substrate. | nih.gov |

| Active Site | Located in the cleft between the two domains. | nih.govnih.gov |

Overall Quaternary Structure and Dimeric Organization

UDP-glucose 4,6-dehydratase, like other members of the short-chain dehydrogenase/reductase (SDR) superfamily, typically functions as a homodimer. nih.gov The association of the monomers into a dimeric form is primarily driven by hydrophobic interactions, often involving a four-helix bundle. nih.gov While the dimeric form is common, some related dehydratases, such as CDP-D-glucose 4,6-dehydratase from Salmonella typhi, have been observed to form tetramers. nih.gov The fundamental building block of these assemblies, however, remains the monomeric unit with its distinct domains. nih.govnih.gov

Active Site Architecture and Substrate Binding Pocket Features

The active site of UDP-glucose 4,6-dehydratase is a highly conserved cavity situated between the N-terminal and C-terminal domains of the enzyme. nih.govnih.gov The C-terminal domain is primarily responsible for binding the sugar-nucleotide substrate, UDP-glucose. nih.govproteopedia.org This binding pocket is composed of key amino acid residues that anchor the substrate in the correct orientation for catalysis. In the related CDP-D-glucose 4,6-dehydratase, residues such as Ser134, Tyr159, Asn197, and Arg208 are crucial for anchoring the sugar moiety. nih.gov Notably, the side chains of a highly conserved Tyr residue and an Asp/Lys or Asp/Glu pair are positioned to act as catalytic acid/base groups during the dehydration reaction. nih.govnih.govresearchgate.net The substrate, upon binding, is positioned such that the glucose C4 is in close proximity to the nicotinamide (B372718) ring of the NAD(P)+ cofactor, facilitating the initial oxidation step. nih.gov

Coenzyme Binding Sites: NAD+ and NADP+ Interactions

UDP-glucose 4,6-dehydratase requires a tightly bound nicotinamide adenine (B156593) dinucleotide (NAD+) or, in some cases, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor for its catalytic activity. nih.govwikipedia.org The binding site for this coenzyme is located within the N-terminal domain of the enzyme. nih.govnih.gov The interaction with the cofactor is critical, as it participates directly in the reaction mechanism by transiently oxidizing the substrate. wikipedia.org The binding of NAD(P)+ can induce conformational changes in the enzyme, which are thought to be important for catalysis. nih.gov The specificity for NAD+ versus NADP+ can vary between different dehydratases. For instance, in glucose 6-phosphate dehydrogenase, which also utilizes these coenzymes, the binding of NADP+ involves interaction of its 2'-phosphate with an arginine residue, a feature that differs in NAD+ binding. nih.gov

Rossmann Fold Motif and Conserved Structural Elements

A defining feature of the N-terminal domain of UDP-glucose 4,6-dehydratase is the presence of a Rossmann fold. nih.govproteopedia.orgwikipedia.org This structural motif is characteristic of many nucleotide-binding proteins and is composed of alternating beta-strands and alpha-helices. wikipedia.org The classical Rossmann fold consists of a six-stranded parallel beta-sheet flanked by alpha-helices. wikipedia.org This fold provides the structural framework for binding the adenosine (B11128) diphosphate portion of the NAD(P)+ cofactor. proteopedia.org A highly conserved GlyXGlyXXGly sequence motif is often found in the loop region between the first beta-strand and the subsequent alpha-helix, which is involved in binding the phosphate groups of the cofactor. nih.govproteopedia.org

Enzymatic Properties and Kinetic Parameters

The catalytic behavior of UDP-glucose 4,6-dehydratase can be characterized by its kinetic parameters, which provide insights into its efficiency and affinity for its substrate.

Michaelis-Menten Kinetics: Substrate Affinity (K_m) for UDP-glucose

The Michaelis constant (K_m) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, and it serves as an indicator of the enzyme's affinity for its substrate. For the UDP-glucose 4,6-dehydratase (R141) from Acanthamoeba polyphaga Mimivirus, the K_m for UDP-glucose has been determined.

| Enzyme Source | Substrate | K_m (µM) |

| Acanthamoeba polyphaga Mimivirus (R141) | UDP-glucose | 25 ± 2 |

Data from a study on the biochemical analysis of a sugar 4,6-dehydratase from Acanthamoeba polyphaga Mimivirus. nih.gov

Catalytic Efficiency (k_cat)

The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency. The k_cat for the UDP-glucose 4,6-dehydratase from Acanthamoeba polyphaga Mimivirus has also been reported.

| Enzyme Source | Substrate | k_cat (s⁻¹) |

| Acanthamoeba polyphaga Mimivirus (R141) | UDP-glucose | 1.1 ± 0.1 |

Data from a study on the biochemical analysis of a sugar 4,6-dehydratase from Acanthamoeba polyphaga Mimivirus. nih.gov

The Central Role of UDP-glucose 4,6-dehydratase in the Biosynthesis of UDP-4-dehydro-6-deoxy-D-glucose

The formation of UDP-4-dehydro-6-deoxy-D-glucose is a critical step in the biosynthesis of various essential compounds in plants, including the cell wall component UDP-L-rhamnose. nih.gov This reaction is catalyzed by the enzyme UDP-glucose 4,6-dehydratase (EC 4.2.1.76), a lyase that removes a water molecule from UDP-glucose. wikipedia.orgwikiwand.com This article delves into the enzymology of this key enzyme, with a particular focus on its multifaceted isoforms in the model plant Arabidopsis thaliana.

Metabolic Branch Points and Downstream Pathways Involving Udp 4 Dehydro 6 Deoxy D Glucose

Biosynthesis of UDP-beta-L-Rhamnose

The conversion of UDP-4-dehydro-6-deoxy-D-glucose to UDP-beta-L-rhamnose is a multi-step process involving stereospecific enzymatic reactions. This pathway is crucial for the production of L-rhamnose, a deoxy sugar widely found in nature, particularly in the structural polysaccharides of plants and bacteria. dundee.ac.uk

Epimerization at C3' and C5' of the Glucose Moiety

Following its formation, UDP-4-dehydro-6-deoxy-D-glucose undergoes a series of epimerization reactions at the C3' and C5' positions of the glucose ring. nih.govnih.gov This critical step is catalyzed by a 3,5-epimerase, which alters the stereochemistry at these two carbon centers, transforming the D-glucose configuration into the L-mannose configuration characteristic of rhamnose. nih.gov

NAD(P)H-Dependent Reduction to Form the L-Rhamnose Configuration

The final step in the biosynthesis of UDP-beta-L-rhamnose is the reduction of the keto group at the C4' position. This reaction is dependent on the coenzyme NAD(P)H and is catalyzed by a 4-reductase. nih.govnih.gov The hydride transfer from NAD(P)H to the C4' carbon results in the formation of a hydroxyl group, completing the conversion to the L-rhamnose configuration and yielding the final product, UDP-beta-L-rhamnose. nih.gov

Sequential Enzyme Action vs. Multifunctional Polypeptide Catalysis (Bacterial vs. Plant Systems)

The enzymatic machinery responsible for the conversion of UDP-4-dehydro-6-deoxy-D-glucose to UDP-beta-L-rhamnose exhibits notable differences between bacterial and plant systems.

In many bacteria, the biosynthesis of the analogous dTDP-L-rhamnose involves a series of three separate enzymes: a 4,6-dehydratase, a 3,5-epimerase, and a 4-reductase. dundee.ac.uknih.govnih.gov This sequential action of distinct enzymes is a hallmark of the prokaryotic pathway.

In contrast, plants and fungi often employ a more streamlined approach. nih.gov In many plant species, a single, multifunctional polypeptide, UDP-rhamnose synthase (RHM), catalyzes all three steps: dehydration, epimerization, and reduction. dundee.ac.uknih.gov Some eukaryotes, including fungi and certain viruses, utilize a bifunctional enzyme that combines the 3,5-epimerase and 4-reductase activities. nih.govnih.govnih.gov This consolidation of catalytic activities into a single or a smaller number of proteins highlights an evolutionary divergence in the organization of this metabolic pathway.

| Organism Type | Enzymatic Strategy | Key Enzymes |

| Bacteria | Sequential action of separate enzymes | dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), dTDP-4-keto-L-rhamnose 4-reductase (RmlD) dundee.ac.uknih.govnih.gov |

| Plants | Multifunctional polypeptide | UDP-rhamnose synthase (RHM) dundee.ac.uknih.gov |

| Fungi | Bifunctional enzyme | UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase nih.govnih.gov |

Contribution to Plant Cell Wall Polysaccharide Synthesis

Rhamnogalacturonan I (RG-I) Assembly

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of alternating rhamnose and galacturonic acid residues. chemrxiv.org The L-rhamnose units incorporated into the RG-I backbone are derived from UDP-beta-L-rhamnose. nih.gov The complex structure of RG-I, with its arabinan (B1173331) and galactan side chains, contributes significantly to the physical properties of the primary cell wall. chemrxiv.org

Intermediacy in Flavonol Glycosylation Pathways

The role of UDP-4-dehydro-6-deoxy-D-glucose is particularly prominent in the glycosylation of flavonols, a subclass of flavonoids. Glycosylation, the enzymatic attachment of sugar moieties, is a crucial mechanism for diversifying the structure and function of these secondary metabolites, thereby influencing their solubility, stability, and biological activity.

Supply of UDP-Rhamnose for Flavonoid Modification

UDP-4-dehydro-6-deoxy-D-glucose is the direct precursor for the synthesis of UDP-L-rhamnose, a common sugar donor in the glycosylation of flavonoids. nih.govmedchemexpress.com The conversion of UDP-4-dehydro-6-deoxy-D-glucose to UDP-L-rhamnose is a two-step process catalyzed by a bifunctional enzyme possessing both 3,5-epimerase and 4-reductase activities. nih.govnih.gov In plants, a single enzyme, UDP-L-rhamnose synthase, can catalyze the entire conversion from UDP-glucose to UDP-L-rhamnose, with UDP-4-dehydro-6-deoxy-D-glucose as an intermediate. nih.gov

The resulting UDP-L-rhamnose is then utilized by various UDP-glycosyltransferases (UGTs) to rhamnosylate flavonol aglycones at specific positions. acs.orgoup.commdpi.com This rhamnosylation significantly impacts the properties of the flavonoid. For instance, the addition of a rhamnose moiety can alter the flower color in plants like Lobelia erinus and is essential for the synthesis of specific flavonol glycosides with defined biological roles. nih.govnih.gov

| Enzyme | Substrate | Product | Function in Flavonoid Modification |

| UDP-glucose 4,6-dehydratase | UDP-glucose | UDP-4-dehydro-6-deoxy-D-glucose | Initiates the pathway for deoxyhexose synthesis. nih.govwikipedia.org |

| UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase | UDP-4-dehydro-6-deoxy-D-glucose | UDP-L-rhamnose | Provides the activated sugar for rhamnosylation. nih.govnih.gov |

| Flavonol 3-O-rhamnosyltransferase | Flavonol, UDP-L-rhamnose | Flavonol 3-O-rhamnoside | Catalyzes the transfer of rhamnose to the 3-hydroxyl group of flavonols. mdpi.com |

| Flavonol 7-O-rhamnosyltransferase | Flavonol glycoside, UDP-L-rhamnose | Flavonol 3-O-glycoside-7-O-rhamnoside | Catalyzes the transfer of rhamnose to the 7-hydroxyl group of flavonol glycosides. nih.gov |

Indirect Implications for Auxin Transport Regulation

The metabolic fate of UDP-4-dehydro-6-deoxy-D-glucose has indirect yet significant consequences for the regulation of auxin transport, a fundamental process in plant growth and development. Flavonoids, particularly certain flavonol glycosides, are recognized as modulators of auxin transport. oup.comusp.brnih.gov They are thought to exert their effect by interacting with proteins involved in auxin efflux. oup.com

Biological Roles and Physiological Significance

Developmental Processes in Plants: Normal Seed Coat Epidermal Development and Mucilage Production

In the realm of plant biology, UDP-4-dehydro-6-deoxy-D-glucose is integral to the normal development of the seed coat epidermis and the production of mucilage. The seed coat serves as a protective layer for the embryo and also plays a role in sensing environmental cues to regulate germination. frontiersin.org Mucilage, a gelatinous substance secreted by the seed coat of many plant species upon hydration, is crucial for seed hydration, dispersal, and protection. The biosynthesis of the rhamnose-containing components of this mucilage relies on the availability of UDP-L-rhamnose, which is synthesized from UDP-glucose via the intermediate UDP-4-dehydro-6-deoxy-D-glucose. nih.govnih.gov The enzyme UDP-glucose 4,6-dehydratase catalyzes the conversion of UDP-glucose to UDP-4-dehydro-6-deoxy-D-glucose, a critical step in this pathway. wikipedia.org

Cellular Processes and Polysaccharide Assembly Dynamics

At the cellular level, UDP-4-dehydro-6-deoxy-D-glucose is a precursor for the synthesis of various nucleotide sugars that are essential building blocks for polysaccharides and other glycoconjugates. The conversion of UDP-glucose to its 4-keto-6-deoxy derivative introduces a key chemical modification that allows for further enzymatic reactions, leading to a diverse array of deoxysugars. These sugars are then incorporated into complex carbohydrates that are vital for cell wall structure, cell-cell recognition, and signaling processes. The use of UDP as the nucleotide carrier is a common theme in carbohydrate biosynthesis, tagging the sugar for anabolic pathways rather than catabolism. youtube.com

Comparative Analysis with Analogous dTDP-4-dehydro-6-deoxy-D-glucose Pathways in Other Organisms

While plants and fungi primarily utilize UDP-activated sugars for rhamnose biosynthesis, many bacteria employ a parallel pathway that utilizes thymidine (B127349) diphosphate (B83284) (TDP) as the nucleotide carrier. nih.govnih.govnih.gov This leads to the formation of dTDP-4-dehydro-6-deoxy-D-glucose, a closely related yet distinct intermediate.

Both the UDP- and dTDP-dependent pathways share a fundamental metabolic strategy for the production of 6-deoxysugars. This involves an initial dehydration reaction at the C4 and C6 positions of the glucose moiety, catalyzed by a 4,6-dehydratase enzyme. nih.gov This initial step, which forms the 4-keto-6-deoxy intermediate, is a common entry point into a variety of biosynthetic pathways that produce a wide range of deoxysugars. nih.govjmb.or.kr

The primary distinction between these pathways lies in the nucleotide specificity of the enzymes involved. Plants and fungi have enzymes that recognize UDP-glucose, while bacteria and some microalgae possess enzymes specific for dTDP-glucose. nih.gov This specificity is determined by the active site of the respective enzymes, which are adapted to bind either uridine (B1682114) or thymidine nucleotides.

Furthermore, the organization of the biosynthetic pathways can differ. In many bacteria, the genes encoding the enzymes for dTDP-L-rhamnose synthesis are often clustered together in an operon. nih.gov In contrast, the synthesis of UDP-L-rhamnose in fungi involves two separate enzymes, a UDP-glucose-4,6-dehydratase and a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase, encoded by two distinct genes. nih.govnih.gov

In bacteria, dTDP-4-dehydro-6-deoxy-D-glucose is a crucial intermediate in the biosynthesis of the O-antigen of lipopolysaccharide (LPS). proteopedia.orguniprot.org The O-antigen is a major component of the outer membrane of Gram-negative bacteria and plays a significant role in host-pathogen interactions. The enzyme dTDP-glucose 4,6-dehydratase (RmlB) catalyzes the formation of dTDP-4-dehydro-6-deoxy-D-glucose, which is a precursor for dTDP-L-rhamnose, a common component of O-antigens. nih.govproteopedia.org

Moreover, dTDP-4-dehydro-6-deoxy-D-glucose serves as a branch point for the synthesis of other deoxysugars, such as dTDP-D-fucose. researchgate.net This involves the action of a reductase that converts the 4-keto group to a hydroxyl group, leading to the formation of dTDP-D-fucose, another important component of bacterial polysaccharides. researchgate.netmodelseed.org

Genetic and Molecular Regulation of Udp Glucose 4,6 Dehydratase Expression

Transcriptional Control of RHM Genes in Plant Systems

The regulation of gene expression at the transcriptional level is a fundamental process that allows plants to control cellular activities and developmental pathways. nih.govnih.gov This control is primarily achieved by modulating the rate at which a gene is transcribed into RNA. nih.gov For the RHM gene family, transcriptional control dictates the timing, location, and abundance of UDP-glucose 4,6-dehydratase, thereby managing the flux of metabolites into pathways that require UDP-rhamnose, such as the synthesis of cell wall pectins (rhamnogalacturonan I and II) and secondary metabolites like flavonoids. nih.govuniprot.org

The core of this regulatory mechanism lies in the promoter region of the RHM genes. Promoters are non-coding DNA sequences located upstream of a gene's transcription start site that contain specific binding sites for proteins known as transcription factors. nih.govnih.gov The binding of these factors to cis-regulatory elements within the promoter can either activate or repress the recruitment of RNA polymerase II, the enzyme responsible for transcription, thus turning gene expression on or off. nih.gov

Studies on various plant species have revealed that the expression of genes involved in nucleotide sugar metabolism is often tissue-specific and developmentally regulated. nih.gov For instance, analysis of the promoter regions of pathogenesis-related genes in rice has shown a wealth of transcription factor binding sites (TFBSs) that modulate their expression during stress responses. frontiersin.org Similar in silico analyses of RHM gene promoters using tools like PlantPAN can identify potential cis-acting regulatory elements associated with hormone responses, stress, and developmental processes, suggesting a complex regulatory network. nih.govyoutube.com This intricate control ensures that UDP-4-dehydro-6-deoxy-D-glucose is synthesized precisely when and where it is needed for cell wall construction during growth or for producing defense-related compounds during pathogen attack. nih.govnih.gov

Role of Specific Transcription Factors in Expression Modulation (e.g., AP2, TTG1, GL2)

The expression of RHM genes is modulated by various families of transcription factors that integrate developmental and environmental signals. While direct binding of many specific factors to RHM promoters is an ongoing area of research, the known functions of key regulatory proteins provide a framework for understanding their potential roles.

APETALA2 (AP2) : The AP2/ERF (Ethylene-Responsive Factor) superfamily is a large group of plant-specific transcription factors known for their central role in development and stress responses. frontiersin.orgnih.govnih.gov Members of this family regulate target gene expression by binding to specific DNA sequences in their promoters. frontiersin.orgnih.gov Given that cell wall modifications are critical for both developmental processes (like organ growth) and responses to abiotic stress (like dehydration), it is plausible that AP2/ERF factors are involved in regulating RHM gene expression to supply the necessary precursors for pectin (B1162225) biosynthesis. Transcriptome analyses in Arabidopsis have shown that members of the AP2/ERF family, such as C-repeat binding factors (CBFs), are key regulators of stress response mechanisms. saveplants.org

TRANSPARENT TESTA GLABRA1 (TTG1) : TTG1 is a WD40-repeat protein that acts as a core component of a transcriptional regulatory complex, often involving MYB and bHLH transcription factors. This complex is a master regulator of various developmental processes in the epidermis, including the formation of trichomes (leaf hairs) and root hairs, as well as the production of seed coat mucilage and anthocyanin pigments. The development of these structures involves precise cell wall formation and deposition of pectin-rich mucilage, for which UDP-rhamnose is a key component. Therefore, TTG1-containing complexes likely regulate RHM genes, either directly or indirectly, to coordinate the production of cell wall precursors with these specific developmental programs.

GLABRA2 (GL2) : GL2 is a homeodomain-leucine zipper transcription factor that acts downstream of the TTG1 complex in the specification of cell fate in the epidermis. It is a key negative regulator of root hair formation in non-hair cells. The functional specificity of many transcription factors is determined by their precise expression patterns. nih.gov GL2's role in controlling cell differentiation and patterning highlights the need for localized control over cell wall composition, suggesting a potential role in modulating the expression of genes like RHM to meet the specific structural requirements of different epidermal cell types.

| Transcription Factor | Family/Type | Known General Functions in Plants | Potential Role in RHM Gene Regulation |

| APETALA2 (AP2) | AP2/ERF Superfamily | Regulation of floral organ identity, developmental timing, and responses to biotic and abiotic stress. frontiersin.orgnih.govnih.gov | May regulate RHM expression to provide UDP-rhamnose for cell wall reinforcement and synthesis of protective compounds during stress. |

| TRANSPARENT TESTA GLABRA1 (TTG1) | WD40-Repeat Protein | Acts in a complex to control epidermal cell fate, including trichome and root hair development, and flavonoid biosynthesis. | Could coordinate RHM expression with the synthesis of rhamnose-containing flavonoids and the pectin-rich mucilage required for seed coats. |

| GLABRA2 (GL2) | Homeodomain-Leucine Zipper | Acts downstream of TTG1 to control cell patterning and differentiation in the epidermis, notably suppressing root hair development. | May spatially regulate RHM expression to define the specific cell wall properties of different epidermal cell types during development. |

Gene Duplication and Functional Diversification in Plant Lineages

Gene duplication is a major force in the evolution of genomes and is particularly prevalent in plants. nih.gov This process creates redundant copies of genes, which are then free to evolve new functions (neofunctionalization) or divide the ancestral functions (subfunctionalization). nih.gov The RHM gene family, like many others involved in plant metabolism, shows clear evidence of expansion through gene duplication events.

Analysis of plant genomes has revealed that many species contain multiple RHM paralogs. For example, studies in sugarcane identified three members of the UDP-glucose 4,6-dehydratase (RHM) gene family. nih.gov This genetic redundancy is not merely repetitive; it allows for the evolution of functional diversity, enabling more sophisticated regulation of the rhamnose biosynthetic pathway.

This diversification can manifest in several ways:

Divergent Expression Patterns : Duplicated genes can evolve different promoter regions, leading to distinct spatial and temporal expression patterns. For instance, one RHM isoform might be constitutively expressed for general "housekeeping" roles in primary cell wall maintenance, while another is expressed only in specific tissues (like flowers or roots) or induced under particular conditions (such as pathogen attack or drought). This allows the plant to fine-tune the production of UDP-4-dehydro-6-deoxy-D-glucose according to specific metabolic demands.

Altered Enzymatic Properties : Duplicates can accumulate mutations in their coding regions that alter the resulting enzyme's kinetics (e.g., substrate affinity or catalytic rate) or regulatory properties. This could lead to isoforms specialized for different metabolic fluxes or cellular environments.

A clear example of this principle is seen in the biosynthesis of GDP-L-fucose, another cell wall sugar. In Arabidopsis thaliana, two genes, GMD1 and GMD2, encode isoforms of GDP-D-mannose 4,6-dehydratase. GMD2 acts as the primary housekeeping gene, expressed in most cell types, while GMD1 expression is restricted to specialized cells like those in the root tip and pollen grains. This differential expression demonstrates how gene duplication facilitates the cell-autonomous control of nucleotide sugar synthesis. A similar pattern of functional diversification is strongly indicated for the RHM gene family across various plant lineages.

| Gene Family | Plant Species | Number of Gene Copies | Evidence of Functional Diversification |

| RHM (UDP-glucose 4,6-dehydratase) | Saccharum spp. (Sugarcane) | 3 | Multiple gene members identified, suggesting potential for diversified roles in a complex crop. nih.gov |

| RHM (UDP-glucose 4,6-dehydratase) | Arabidopsis thaliana | 3 (RHM1/2/3) | RHM1 is a trifunctional enzyme, while RHM2/3 are monofunctional, indicating neofunctionalization and subfunctionalization after duplication. nih.govuniprot.org |

| GMD (GDP-mannose 4,6-dehydratase) | Arabidopsis thaliana | 2 (GMD1, GMD2) | GMD2 is a "housekeeping" gene, while GMD1 shows a cell-type-specific expression pattern in specialized tissues (e.g., root tip). |

| AGAMOUS (MADS-box TFs) | Angiosperms | Multiple Lineages | Ancient duplication events led to C and D lineages with distinct roles in floral organ identity and ovule development, a classic example of subfunctionalization. nih.gov |

Advanced Research Methodologies and Future Perspectives

Recombinant Protein Expression, Purification, and Characterization

The study of UDP-4-dehydro-6-deoxy-D-glucose is intrinsically linked to the enzymes that synthesize and utilize it. A foundational technique in this research is the production of these enzymes in high quantities and pure form through recombinant protein expression.

Expression Systems and Purification: Escherichia coli is the most common host for expressing enzymes involved in deoxysugar biosynthesis, such as UDP-glucose 4,6-dehydratase (UGD or UG4,6-Dh), which catalyzes the formation of UDP-4-dehydro-6-deoxy-D-glucose from UDP-glucose. koreascience.kr Scientists typically clone the gene encoding the target enzyme into an expression plasmid, such as those from the pET or pUC series, which is then introduced into an E. coli strain like BL21(DE3). koreascience.krnih.gov Often, a polyhistidine-tag (His-tag) is added to the protein's sequence, which allows for efficient purification from the bacterial cell lysate using Nickel-NTA affinity chromatography. nih.gov This method can yield substantial quantities of pure protein, with reports of up to 140 mg of active enzyme from a 6-liter culture. nih.gov

Enzyme Characterization: Once purified, the enzyme's activity is thoroughly characterized. This involves performing enzyme assays under various conditions to determine its optimal temperature and pH, as well as its dependency on cofactors like NAD+. koreascience.kr For instance, UDP-glucose 4,6-dehydratase from pathogenic fungi was shown to have an absolute requirement for NAD+ to convert UDP-glucose into its 4-keto-6-deoxy product. koreascience.kr Kinetic parameters are crucial for understanding enzyme function. Researchers determine the Michaelis constant (Km) and maximum velocity (Vmax) to quantify the enzyme's affinity for its substrate and its catalytic efficiency. For example, the dTDP-D-glucose 4,6-dehydratase from Streptomyces peucetius was found to have Km values of 20.1 µM for NAD+ and 34.7 µM for its substrate, TDP-D-glucose. researchgate.netproteopedia.org

Table 1: Examples of Recombinantly Expressed Enzymes in Deoxysugar Biosynthesis

| Enzyme | Source Organism | Expression Host | Purification Method | Key Findings | Reference |

|---|---|---|---|---|---|

| UDP-glucose-4,6-dehydratase (UG4,6-Dh) | Magnaporthe grisea | E. coli BL21 | Ni-NTA Affinity Chromatography | Catalyzes the conversion of UDP-glucose to UDP-4-keto-6-deoxyglucose. Dependent on NAD+. | koreascience.kr |

| dTDP-D-glucose 4,6-dehydratase | Streptomyces sp. C5 | Not specified | Multi-step chromatography | Km for TDP-D-glucose was 31.3 µM; Vmax was 309 nmol/min/mg. | researchgate.netproteopedia.org |

| RfbA (dTDP-glucose synthase) | Salmonella enterica | E. coli BL21(DE3) | Ni-NTA Affinity Chromatography | High yield (140 mg from 6L culture) for large-scale synthesis of precursors. | nih.gov |

| Tyl1a (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) | Streptomyces fradiae | E. coli | N-His₆-tag purification | Verified the 3,4-ketoisomerization step in mycaminose (B1220238) biosynthesis. | wikipedia.org |

Site-Directed Mutagenesis for Mechanistic Probing of Active Site Residues

Site-directed mutagenesis is a powerful technique used to understand the specific roles of individual amino acids in an enzyme's active site. neb.com By changing a single amino acid and analyzing the effect on enzyme activity, researchers can identify catalytic residues, residues involved in substrate binding, and those critical for maintaining the protein's structure.

In the study of enzymes that produce UDP-4-dehydro-6-deoxy-D-glucose, mutagenesis has been essential for elucidating the reaction mechanism. Enzymes like UDP-glucose 4,6-dehydratase belong to the short-chain dehydrogenase/reductase (SDR) family, which often contains a highly conserved YXXXK motif (Tyrosine, three variable amino acids, Lysine) that is crucial for catalysis. nih.gov

Key findings from mutagenesis studies include:

The YXXXK Motif: In the UDP-glucose 4,6-dehydratase homolog (Gal102) from the fungal pathogen Candida albicans, mutating the conserved lysine (B10760008) residue (K159A) within this motif completely abolished the enzyme's activity. This confirmed its critical role in the catalytic mechanism and demonstrated that inactivating the enzyme reduces the pathogen's virulence. nih.gov

General Base Catalysis: In dTDP-D-glucose 4,6-dehydratase, a related enzyme that produces the dTDP-activated version of the sugar, specific histidine residues were proposed to act as general bases. Mutating one of these, His-79, to a leucine (B10760876) (H79L) rendered the protein inactive, confirming its participation in the proton transfer steps of the reaction. koreascience.krresearchgate.net

Substrate Binding and Catalysis: A combination of structural modeling and mutagenesis on the E. coli dTDP-glucose 4,6-dehydratase identified a group of conserved residues (Asp135, Glu136, Glu198, Lys199, and Tyr301) near the sugar-binding pocket. Mutating these residues typically resulted in a decrease in catalytic efficiency of approximately 100-fold, highlighting their importance in catalysis. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure Determination

To fully understand how an enzyme functions, a three-dimensional model of its structure is indispensable. X-ray crystallography has been the primary technique for determining the high-resolution atomic structures of the enzymes involved in UDP-4-dehydro-6-deoxy-D-glucose metabolism.

The crystal structures of dTDP-glucose 4,6-dehydratase (RmlB), a functional and structural homolog of the UDP-dependent enzyme, have been solved from multiple bacterial sources. proteopedia.orgwikipedia.org These studies revealed that the enzyme is a homodimer, with each subunit having two domains: an N-terminal domain with a classic Rossmann fold for binding the NAD+ cofactor and a C-terminal domain that binds the nucleotide-sugar substrate. proteopedia.orgwikipedia.orgnih.gov

By solving the structure of the enzyme in complex with its substrate (or a close analog, like CDP-D-xylose) and cofactor, researchers can visualize the precise interactions in the active site. nih.govwisc.edu For instance, the structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi showed that the side chains of Tyr159 and Ser134 are positioned to interact directly with the sugar's 4'-hydroxyl group. This led to the hypothesis that Tyr159 acts as the catalytic base that abstracts the proton from this hydroxyl group, initiating the oxidation reaction. nih.gov Furthermore, the structure revealed that Asp135 and Lys136 are positioned to play roles in the subsequent dehydration step. nih.gov While Cryo-Electron Microscopy (Cryo-EM) is a powerful tool for very large protein complexes, X-ray crystallography remains the dominant method for these relatively small, soluble enzymes.

Table 2: Selected PDB Entries for Dehydratase Enzymes

| PDB ID | Enzyme | Organism | Ligands Present | Resolution (Å) | Key Structural Insight | Reference |

|---|---|---|---|---|---|---|

| 1KER | dTDP-glucose 4,6-dehydratase (RmlB) | Streptococcus suis | NAD+, TDP-glucose | N/A | Shows enzyme with bound cofactor and substrate. | proteopedia.org |

| 1R66 | dTDP-glucose 4,6-dehydratase (RmlB) | Streptomyces venezuelae | NAD+, TDP derivative | N/A | Provides insight into substrate binding. | proteopedia.org |

| 4ZRN | UDP-glucose 4-epimerase | Thermotoga maritima | NAD, UDP-glucose | 2.00 | Structure of a related epimerase with UDP-glucose bound. | rcsb.org |

| 1EK6 | Human UDP-galactose 4-epimerase | Homo sapiens | NADH, UDP-glucose | 1.50 | High-resolution view of an abortive complex, identifying key binding residues like Ser132, Tyr157, Asn187, and Asn207. | rcsb.org |

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for Metabolite Identification and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two analytical cornerstones for studying the formation of UDP-4-dehydro-6-deoxy-D-glucose.

HPLC: This technique is used to separate, identify, and quantify the components of a reaction mixture. In the context of UGD assays, HPLC can effectively separate the substrate (UDP-glucose), the product (UDP-4-dehydro-6-deoxy-D-glucose), and the cofactor (NAD+). By monitoring the decrease of the substrate peak and the appearance of the product peak over time, researchers can measure the rate of the enzymatic reaction. For example, in studies of fungal UGD, a distinct peak with a retention time of 12.3 minutes was identified as the UDP-4-keto-6-deoxyglucose product, which could then be collected for further analysis. koreascience.kr

NMR Spectroscopy: NMR provides detailed information about the chemical structure of molecules. It has been instrumental in confirming the identity of the enzymatic product. 1H NMR analysis of the product formed by fungal UGD confirmed its structure as UDP-4-keto-6-deoxyglucose. koreascience.krnih.gov A particularly important discovery made using time-resolved NMR was that the product exists in solution as an equilibrium mixture, predominantly in a hydrated gem-diol form along with a minor amount of the expected keto form. nih.gov Real-time NMR has also been used to directly observe the enzymatic conversion, watching the signals for the UDP-glucose substrate disappear as the signals for the UDP-4-keto-6-deoxyglucose intermediate and the final UDP-rhamnose product appear, providing unequivocal evidence for the entire pathway in a single experiment. koreascience.kr

Genetic Engineering and Pathway Reconstruction for Engineered Deoxysugar Production

The knowledge gained from studying UDP-4-dehydro-6-deoxy-D-glucose and its related enzymes has paved the way for metabolic engineering and synthetic biology applications. Deoxysugars are vital components of many valuable natural products, including antibiotics and anticancer agents. By manipulating the biosynthetic pathways that produce these sugars, it is possible to create novel compounds with potentially improved therapeutic properties.

This process, sometimes called in vivo glycodiversification, involves genetically modifying a host organism, such as Streptomyces or E. coli. nih.gov Researchers can assemble new biosynthetic pathways by expressing a curated set of genes in a host that does not normally produce the desired sugar.

A prominent example involved the biosynthesis of mycaminose, a deoxysugar found in the antibiotic tylosin. Researchers identified a previously unknown gene, tyl1a, which encodes a 3,4-ketoisomerase that acts on the TDP-analog of UDP-4-dehydro-6-deoxy-D-glucose. By expressing tyl1a along with four other biosynthetic genes (tylB, tylM1, tylM2, and tylM3) in a genetically engineered strain of Streptomyces venezuelae, they successfully reconstituted the pathway and produced a novel glycosylated tylactone (B1246279) product. wikipedia.org This demonstrates the power of pathway reconstruction to not only confirm gene function but also to generate new bioactive molecules.

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) in Studying Deoxysugar Metabolism

Studying a single enzyme or metabolite provides only a snapshot of a larger, dynamic cellular system. Integrated "omics" approaches aim to provide a more holistic view by combining data from different levels of biological organization. isaaa.org

Genomics: The starting point is often the organism's genome. By searching for DNA sequences with homology to known deoxysugar biosynthetic genes, scientists can predict the genes and entire pathways responsible for producing these compounds in a new organism. nih.govic.ac.uk

Transcriptomics: This measures the expression levels of all genes (as mRNA) under specific conditions. In pathogenic fungi, transcriptomic analysis showed that the genes for UDP-rhamnose synthesis (which proceeds via UDP-4-dehydro-6-deoxy-D-glucose) are expressed differently during various stages of growth, indicating that the production of these sugar-containing molecules is tightly regulated. koreascience.krnih.gov

Proteomics: This involves the large-scale study of proteins, identifying which enzymes are actually present in the cell at a given time. nih.gov

Metabolomics: This is the comprehensive analysis of all metabolites, including nucleotide sugars, in a cell. isaaa.org

By integrating these datasets, a much richer biological story emerges. For example, a study on Candida albicans combined genomics (by deleting the GAL102 gene for UGD), transcriptomics (showing altered expression of biofilm-related genes), and metabolomics/structural analysis (revealing a major defect in the cell wall mannan (B1593421) structure) to demonstrate how the production of UDP-4-dehydro-6-deoxy-D-glucose is critical for cell wall integrity and virulence. nih.govnih.gov This systems biology approach, where multiple omics datasets are combined and correlated, is essential for unraveling the complexity of metabolic networks and their role in organismal function and disease. nih.govresearchgate.netmdpi.com

Q & A

Q. Q1. What enzymatic methods are used to synthesize UDP-4-dehydro-6-deoxy-D-glucose?

Methodological Answer: UDP-4-dehydro-6-deoxy-D-glucose is synthesized via the enzyme UDP-glucose 4,6-dehydratase (EC 4.2.1.76), which catalyzes the dehydration of UDP-α-D-glucose to form UDP-4-dehydro-6-deoxy-α-D-glucose and water . Key steps include:

Enzyme Purification : Use recombinant expression systems (e.g., E. coli) to produce the dehydratase.

Reaction Setup : Combine UDP-glucose with Mg²⁺ or Mn²⁺ as cofactors in Tris-HCl buffer (pH 8.0–8.5).

Product Validation : Confirm synthesis via HPLC with UV detection at 260 nm or mass spectrometry .

Q. Q2. How is UDP-4-dehydro-6-deoxy-D-glucose detected and quantified in biological samples?

Methodological Answer: Detection relies on chromatographic and spectroscopic techniques:

- HPLC : Use reverse-phase C18/C30 columns with mobile phases containing triethylamine (pH 7.0) and acetonitrile. Detect at 260 nm for nucleotide-specific absorbance .

- Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to identify the molecular ion [M-H]⁻ (m/z ~566 for the deprotonated form) .

- NMR : ¹H and ¹³C NMR resolve structural features (e.g., characteristic signals for the 4-keto and 6-deoxy groups) .

Limitation : Quantification in food matrices remains challenging due to low natural abundance .

Q. Q3. What is the role of UDP-4-dehydro-6-deoxy-D-glucose in bacterial carbohydrate metabolism?

Methodological Answer: This intermediate is critical in pathways producing deoxy sugars (e.g., rhamnose, fucose):

Biosynthetic Pathway : UDP-glucose → UDP-4-dehydro-6-deoxy-D-glucose (via dehydratase) → epimerization/reduction → UDP-L-rhamnose .

Functional Studies : Knockout mutants of UDP-glucose 4,6-dehydratase in bacteria (e.g., Pseudomonas) show impaired biofilm formation, linking it to virulence .

Advanced Research Questions

Q. Q4. How can researchers address challenges in achieving high-yield enzymatic synthesis of UDP-4-dehydro-6-deoxy-D-glucose?

Methodological Answer: Optimize reaction conditions to mitigate low yields:

- Cofactor Engineering : NAD⁺/NADPH recycling systems improve dehydratase efficiency .

- Enzyme Immobilization : Use silica-based matrices or cross-linked enzyme aggregates (CLEAs) to enhance stability and reusability .

- Directed Evolution : Screen mutant libraries of UDP-glucose 4,6-dehydratase for improved catalytic activity under non-native conditions (e.g., high pH) .

Q. Q5. How can spectral data inconsistencies in characterizing UDP-4-dehydro-6-deoxy-D-glucose be resolved?

Methodological Answer: Contradictions in NMR/MS data arise from tautomerization (4-keto ↔ enol forms) or contamination. Mitigation strategies:

Multi-dimensional NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

Isotopic Labeling : Synthesize ¹³C-labeled analogs to track structural stability during analysis .

High-Resolution MS : Apply Q-TOF MS to distinguish isobaric contaminants (e.g., UDP-4-keto-D-galactose) .

Q. Q6. What advanced applications exist for UDP-4-dehydro-6-deoxy-D-glucose in glycan engineering?

Methodological Answer: The compound serves as a precursor for unnatural glycans via chemoenzymatic strategies:

Epimerase Engineering : Modify epimerases to accept UDP-4-dehydro-6-deoxy-D-glucose, enabling synthesis of rare sugars (e.g., UDP-4-dehydro-6-deoxy-D-talose) .

Click Chemistry : Introduce azide/alkyne groups at the 4-keto position for bioorthogonal labeling of cell-surface glycans .

Q. Q7. How can contradictory findings about the biological roles of UDP-4-dehydro-6-deoxy-D-glucose be reconciled?

Methodological Answer: Discrepancies arise from context-dependent functions (e.g., biomarker vs. metabolic intermediate):

Comparative Metabolomics : Profile bacterial vs. plant systems to identify species-specific pathways .

Knockdown/Overexpression Models : Use CRISPR interference in Arabidopsis or E. coli to dissect its role in stress response vs. growth .

Q. Q8. What chemoenzymatic approaches enable scalable production of UDP-4-dehydro-6-deoxy-D-glucose derivatives?

Methodological Answer: Combine enzymatic synthesis with chemical modification:

Chemoenzymatic Glycosylation : Use UDP-sugar pyrophosphorylase to couple modified sugars (e.g., 6-azido-6-deoxy-D-glucose) to UDP .

One-Pot Reactions : Co-immobilize UDP-glucose 4,6-dehydratase with epimerases/reductases to streamline multi-step conversions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.